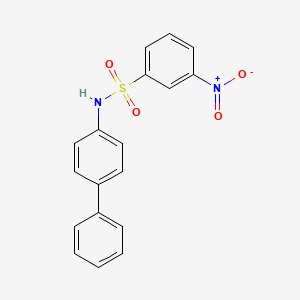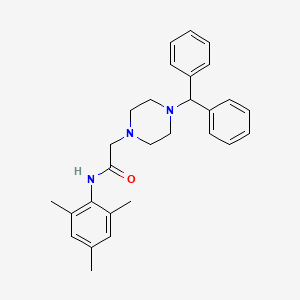![molecular formula C5H11N3O6 B14950512 1-Methoxy-3-[methyl(nitro)amino]propan-2-yl nitrate](/img/structure/B14950512.png)
1-Methoxy-3-[methyl(nitro)amino]propan-2-yl nitrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-METHOXY-2-(NITROOXY)PROPYL]-2-METHYL-1-OXO-1-HYDRAZINIUMOLATE is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes methoxy, nitrooxy, and hydraziniumolate groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-METHOXY-2-(NITROOXY)PROPYL]-2-METHYL-1-OXO-1-HYDRAZINIUMOLATE typically involves multiple steps, including the introduction of methoxy and nitrooxy groups. One common method involves the nitration of a precursor compound, followed by the introduction of the hydraziniumolate group under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and subsequent functionalization processes. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process. Safety measures are crucial due to the potential hazards associated with nitration reactions.
Analyse Des Réactions Chimiques
Types of Reactions
2-[3-METHOXY-2-(NITROOXY)PROPYL]-2-METHYL-1-OXO-1-HYDRAZINIUMOLATE undergoes various chemical reactions, including:
Oxidation: The nitrooxy group can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The methoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, play a crucial role in determining the reaction pathway and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
2-[3-METHOXY-2-(NITROOXY)PROPYL]-2-METHYL-1-OXO-1-HYDRAZINIUMOLATE has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-[3-METHOXY-2-(NITROOXY)PROPYL]-2-METHYL-1-OXO-1-HYDRAZINIUMOLATE involves its interaction with specific molecular targets and pathways. The nitrooxy group can release nitric oxide, which has various biological effects, including vasodilation and modulation of cellular signaling pathways. The hydraziniumolate group can interact with enzymes and receptors, influencing their activity and leading to specific biological outcomes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Nitroglycerin: Similar in having nitrooxy groups, used as a vasodilator.
Trimethylolethane trinitrate: Another nitrate ester with similar explosive properties.
2,3-Bis(nitrooxy)propyl compounds: Share the nitrooxy functional group but differ in overall structure.
Uniqueness
2-[3-METHOXY-2-(NITROOXY)PROPYL]-2-METHYL-1-OXO-1-HYDRAZINIUMOLATE is unique due to its combination of methoxy, nitrooxy, and hydraziniumolate groups, which confer distinct chemical reactivity and potential applications. Its ability to release nitric oxide and interact with biological targets makes it particularly interesting for research in medicine and biology.
Propriétés
Formule moléculaire |
C5H11N3O6 |
|---|---|
Poids moléculaire |
209.16 g/mol |
Nom IUPAC |
[1-methoxy-3-[methyl(nitro)amino]propan-2-yl] nitrate |
InChI |
InChI=1S/C5H11N3O6/c1-6(7(9)10)3-5(4-13-2)14-8(11)12/h5H,3-4H2,1-2H3 |
Clé InChI |
ACUCQLYVJFSQQR-UHFFFAOYSA-N |
SMILES canonique |
CN(CC(COC)O[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[ethane-1,2-diylbis(1H-tetrazole-1,5-diyl)]bis(N,N-dimethylmethanamine)](/img/structure/B14950434.png)

![N-({N'-[(E)-(2-Hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)-N-phenylbenzenesulfonamide](/img/structure/B14950444.png)
![(2Z)-2-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}acenaphthylen-1(2H)-one](/img/structure/B14950446.png)
![N-[2-(4-fluorophenyl)ethyl]-N'-propylethanediamide](/img/structure/B14950449.png)

![2,2-bis[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)sulfanyl]-1-phenylethanone](/img/structure/B14950473.png)
![(2-benzyl-1,3-dioxopropane-1,3-diyl)bis[(1E)hydrazin-2-yl-1-ylidene(E)methylylidene-2-nitrobenzene-4,1-diyl] dinaphthalene-1-carboxylate](/img/structure/B14950479.png)
![N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-[4-chloro-3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B14950485.png)
![(5E)-5-(2,3-dichlorobenzylidene)-3-{[(3-methoxyphenyl)amino]methyl}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B14950487.png)
![N-({N'-[(3E)-1-[(2H-1,3-Benzodioxol-5-YL)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-2-fluorobenzamide](/img/structure/B14950493.png)
![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-methyl-N-(4-methylphenyl)benzamide](/img/structure/B14950499.png)
![N-benzyl-N,N-dimethyl-2-oxo-2-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)oxy]ethanaminium](/img/structure/B14950516.png)
